NET Binding Affinity Comparison: Reboxetine vs. Viloxazine and Atomoxetine
Reboxetine mesylate demonstrates high potency for the norepinephrine transporter (NET) with a Ki of 8.2 nM . Comparative data from a unified assay system reveals a >280-fold higher affinity compared to viloxazine (Ki = 2300 nM) and a ~2.4-fold lower affinity compared to atomoxetine (Ki = 3.4 nM) [1].
| Evidence Dimension | NET Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 8.2 nM |
| Comparator Or Baseline | Viloxazine: 2300 nM; Atomoxetine: 3.4 nM |
| Quantified Difference | Reboxetine exhibits 280-fold higher affinity than viloxazine and 2.4-fold lower affinity than atomoxetine |
| Conditions | Inhibition of [3H]-NE uptake in rat hypothalamic synaptosomes (viloxazine) and rat cerebral cortex synaptosomes (atomoxetine) |
Why This Matters
This positions reboxetine mesylate as a high-potency NRI with a clear affinity window, enabling precise dosing and interpretation in NET-targeted studies.
- [1] PMC7473988. (2020). Table 1: Viloxazine, Atomoxetine, Reboxetine Uptake Inhibition. View Source
